
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various bioactive compounds and their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted isothiocyanate with an activated aziridine in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: Various substituents can be introduced at different positions on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a hydroxyl derivative.
Scientific Research Applications
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of key metabolic processes in microorganisms or cancer cells, leading to their death or reduced proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid
- 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives
Uniqueness
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the pentanoic acid side chain can affect its solubility, stability, and interaction with biological targets, making it distinct from other thiazolidine derivatives.
Properties
Molecular Formula |
C9H13NO3S2 |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
4-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H13NO3S2/c1-5(2)3-6(8(12)13)10-7(11)4-15-9(10)14/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
SXQSBDRUPMQHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)CSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



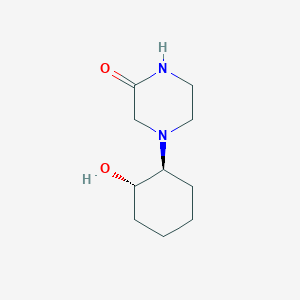

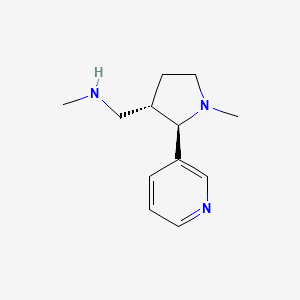
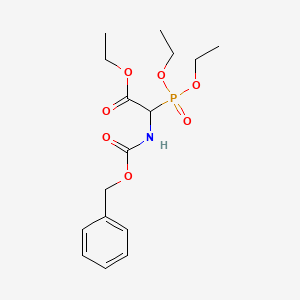
![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
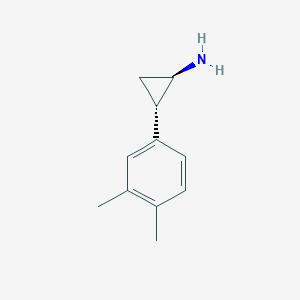
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)


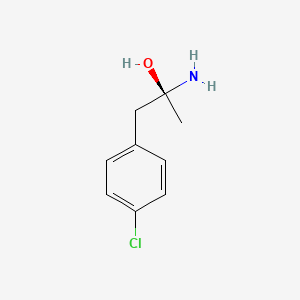
![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)

